molecular formula C10H13F2NO B13030714 (1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

Cat. No.: B13030714
M. Wt: 201.21 g/mol
InChI Key: CIOHFHLKNSUNPE-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of the difluoromethyl group and the chiral centers contribute to its distinct chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated aromatic oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL
  • (1R,2R)-1-Amino-1-[2-(methyl)phenyl]propan-2-OL

Uniqueness

The presence of the difluoromethyl group in (1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL distinguishes it from similar compounds, providing unique chemical properties and reactivity. This group can influence the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[2-(difluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1

InChI Key

CIOHFHLKNSUNPE-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1C(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1C(F)F)N)O

Origin of Product

United States

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